2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of 2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux .
Chemical Reactions Analysis
2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s fluorescence properties are attributed to its electronic structure, which allows for efficient absorption and emission of light .
Comparison with Similar Compounds
2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and cytotoxic effects against cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Fluorophores based on pyrazolo[1,5-a]pyrimidine: These compounds exhibit tunable photophysical properties and are used in optical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2,6-Dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound characterized by a unique pyrazolo-pyrimidine structure. Its distinctive features include methyl and nitro substituents that enhance its chemical properties and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.
- Molecular Formula : C8H12N4O2
- Molecular Weight : 196.21 g/mol
- CAS Number : 2624137-78-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound exhibits inhibitory effects on several kinases involved in cancer cell proliferation.
- Antitumor Activity : It has shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell growth.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.
Biological Activity Data
The following table summarizes the biological activities associated with this compound:
Biological Activity | Target Cell Lines | IC50 Values (µM) | Mechanism |
---|---|---|---|
Anticancer | MCF7 (breast cancer) | 3.79 | Induces apoptosis |
NCI-H460 (lung cancer) | 12.50 | Cell cycle arrest | |
A549 (lung cancer) | 26.00 | Growth inhibition | |
Anti-inflammatory | RAW264.7 (macrophages) | - | Cytokine modulation |
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various experimental setups:
-
Antitumor Efficacy :
- A study evaluated the compound's cytotoxic effects on multiple cancer cell lines including MCF7 and NCI-H460. The results indicated significant growth inhibition with IC50 values of 3.79 µM and 12.50 µM respectively .
- Another investigation focused on its effects on A549 lung cancer cells, reporting an IC50 value of approximately 26 µM .
- Mechanistic Insights :
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2,6-dimethyl-3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H12N4O2/c1-5-3-9-8-7(12(13)14)6(2)10-11(8)4-5/h5,9H,3-4H2,1-2H3 |
InChI Key |
CYVHHAKCUVBVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(C(=NN2C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
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